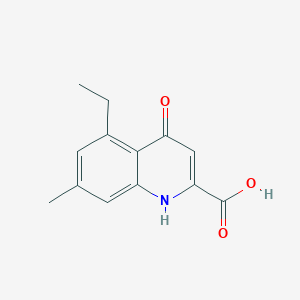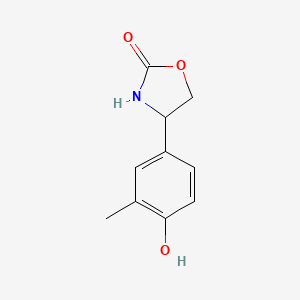![molecular formula C14H14BrF3N2 B13888969 2-[4-(Bromomethyl)phenyl]-1-isopropyl-4-(trifluoromethyl)imidazole](/img/structure/B13888969.png)
2-[4-(Bromomethyl)phenyl]-1-isopropyl-4-(trifluoromethyl)imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Bromomethyl)phenyl]-1-isopropyl-4-(trifluoromethyl)imidazole is a synthetic organic compound belonging to the imidazole family Imidazoles are a class of heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Bromomethyl)phenyl]-1-isopropyl-4-(trifluoromethyl)imidazole typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach utilizes a Schiff’s base complex nickel catalyst for a one-pot microwave-assisted synthesis .
Industrial Production Methods
Industrial production methods for this compound often employ high-yielding, scalable processes. These methods may include the use of microwave-assisted synthesis, which offers the advantages of shorter reaction times and higher yields. Additionally, the use of recyclable catalysts and solvent-free conditions can enhance the sustainability and efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(Bromomethyl)phenyl]-1-isopropyl-4-(trifluoromethyl)imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the isopropyl and trifluoromethyl groups.
Cycloaddition Reactions: The imidazole ring can participate in cycloaddition reactions, forming larger heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield various substituted imidazoles, while oxidation and reduction reactions can modify the functional groups on the imidazole ring .
Aplicaciones Científicas De Investigación
2-[4-(Bromomethyl)phenyl]-1-isopropyl-4-(trifluoromethyl)imidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and catalysts .
Mecanismo De Acción
The mechanism of action of 2-[4-(Bromomethyl)phenyl]-1-isopropyl-4-(trifluoromethyl)imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and other biochemical processes. Additionally, the bromomethyl and trifluoromethyl groups can enhance the compound’s lipophilicity and membrane permeability, facilitating its cellular uptake and interaction with intracellular targets .
Comparación Con Compuestos Similares
Similar Compounds
2-[4-(Bromomethyl)phenyl]propionic Acid: Shares the bromomethylphenyl moiety but differs in the presence of a propionic acid group instead of the imidazole ring.
2-[4-(Bromomethyl)phenyl]-1-isopropylimidazole: Similar structure but lacks the trifluoromethyl group, which can affect its chemical properties and applications.
Uniqueness
The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development and other research applications .
Propiedades
Fórmula molecular |
C14H14BrF3N2 |
|---|---|
Peso molecular |
347.17 g/mol |
Nombre IUPAC |
2-[4-(bromomethyl)phenyl]-1-propan-2-yl-4-(trifluoromethyl)imidazole |
InChI |
InChI=1S/C14H14BrF3N2/c1-9(2)20-8-12(14(16,17)18)19-13(20)11-5-3-10(7-15)4-6-11/h3-6,8-9H,7H2,1-2H3 |
Clave InChI |
KXUZHLJDOSSOHF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C=C(N=C1C2=CC=C(C=C2)CBr)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


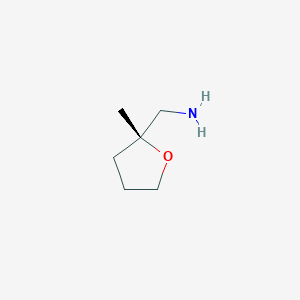


![4-Hydroxy-9-thia-1-azaspiro[5.5]undecan-2-one](/img/structure/B13888910.png)

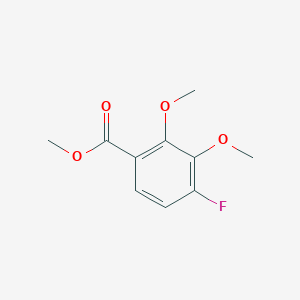
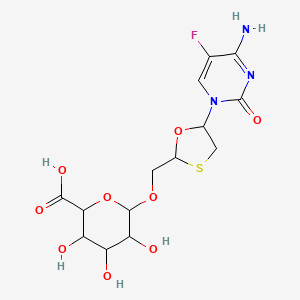

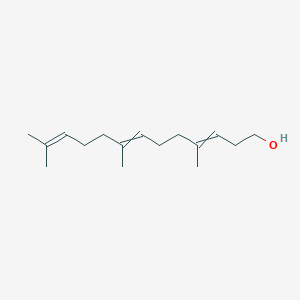
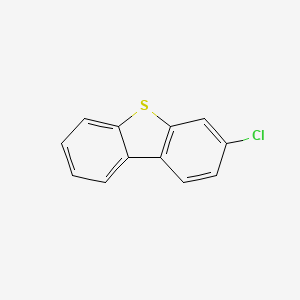
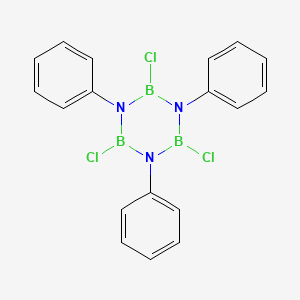
![2-[4-(2-Sec-butylphenoxy)piperidin-1-yl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine](/img/structure/B13888960.png)
